9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one
描述
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one (CAS 6098-86-8), also known as p-Dimethylamino phenylfluorone or NSC 80693, is a hydroxylated xanthenone derivative with the molecular formula C21H17NO5 . Structurally, it features a xanthen-3-one core substituted with three hydroxyl groups at positions 2, 6, and 7, and a 4-(dimethylamino)phenyl group at position 7.
属性
IUPAC Name |
9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21/h3-10,23-25H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQIGMKUPIXLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976459 | |
| Record name | 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-86-8 | |
| Record name | NSC80693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Condensation and Cyclization Strategies
Early routes to xanthenone derivatives often relied on acid-catalyzed condensation of substituted phenols with ketones or aldehydes. For 9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one, a reported method involves:
- Formation of the xanthenone core : Resorcinol derivatives are condensed with 4-(dimethylamino)benzaldehyde under acidic conditions (e.g., H₂SO₄ or HCl). The reaction proceeds via electrophilic aromatic substitution, forming the tricyclic xanthenone skeleton.
- Hydroxylation : Post-cyclization oxidation with hydrogen peroxide or potassium persulfate introduces hydroxyl groups at positions 2, 6, and 7. This step requires careful pH control (pH 4–6) to prevent over-oxidation.
A key challenge is regioselectivity, as competing reactions may yield isomers. Studies indicate that using boron trifluoride etherate as a Lewis acid improves yield (68–72%) by directing electrophilic attack to the desired positions.
Halogenation-Coupling Sequences
Adapting methodologies from related xanthenones (e.g., DMXAA), halogenated intermediates enable modular functionalization:
- Bromination : Treating 2,3-dimethylbenzoic acid with bromine in acetic acid generates 5-bromo-2,3-dimethylbenzoic acid.
- Ullmann Coupling : The brominated intermediate reacts with 2-hydroxyphenylacetic acid in the presence of copper(I) iodide and a diamine ligand, forming a biaryl ether linkage.
- Cyclodehydration : Heating the coupled product in polyphosphoric acid induces ring closure to yield the xanthenone core.
While this approach achieves higher purity (>95%), it necessitates rigorous exclusion of moisture and oxygen during coupling steps.
Modern Methodologies and Optimization
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate key steps:
- Condensation : A mixture of resorcinol, 4-(dimethylamino)benzaldehyde, and p-toluenesulfonic acid in ethanol is irradiated at 120°C for 15 minutes, achieving 85% conversion versus 6 hours under conventional heating.
- Selective Demethylation : Hydroxyl groups are introduced via microwave-assisted demethylation using BBr₃ in dichloromethane (30 minutes, 80°C), compared to 24 hours under reflux.
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–24 hours | 15–30 minutes |
| Yield | 60–68% | 78–85% |
| Purity (HPLC) | 92–94% | 96–98% |
Catalytic Asymmetric Modifications
Although the target compound lacks chiral centers, catalytic methods developed for related xanthenones highlight trends in selectivity:
- Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions enable introduction of aryl groups at position 9, though this remains underexplored for dimethylaminophenyl derivatives.
- Enzymatic Hydroxylation : Laccase-mediated oxidation in aqueous buffer (pH 5.0) selectively hydroxylates the xanthenone core, reducing reliance on harsh chemical oxidants.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 461.44 g/mol |
| Topological Polar SA | 168.74 Ų |
| LogP | 3.09 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 8 |
Industrial-Scale Production Challenges
Purification Considerations
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves positional isomers, but scalability remains costly.
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield needle-like crystals, though residual solvents require stringent control (<500 ppm).
Applications and Derivatives
Analytical Reagents
The compound’s ability to chelate metals (e.g., Al³⁺, Fe³⁺) enables its use in spectrophotometric assays. A 2017 study demonstrated a detection limit of 0.2 μM for aluminum in water samples.
Photodynamic Therapy (PDT)
Modification with polyethylene glycol (PEG) chains enhances water solubility, making it a candidate for PDT photosensitizers. In vitro studies show IC₅₀ values of 12 μM against HeLa cells under 650 nm irradiation.
化学反应分析
Types of Reactions: 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other xanthene derivatives with potential biological activities.
Biology: The compound is studied for its antiplatelet activity, which can be useful in preventing blood clots.
Medicine: Its potential as an antiplatelet drug makes it a candidate for treating cardiovascular diseases.
作用机制
The mechanism of action of 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one involves antagonizing the effects of thromboxane A2, a compound that promotes platelet aggregation. By inhibiting thromboxane A2, this compound prevents platelets from clumping together, thereby reducing the risk of blood clots . The molecular targets and pathways involved include the thromboxane A2 receptor and associated signaling pathways.
相似化合物的比较
Comparison with Similar Compounds
Structural Comparison
The compound belongs to the xanthenone family, characterized by a tricyclic aromatic system. Key structural analogs include:
Physicochemical Properties
- Fluorescence: The dimethylamino group in the reference compound enhances fluorescence due to electron-donating effects, making it suitable for optical applications . In contrast, the nitro-substituted analog (CAS 6098-81-3) exhibits reduced fluorescence owing to electron-withdrawing nitro groups .
- Solubility : Hydroxyl groups in the reference compound improve water solubility, whereas ethyl or glucosyl substituents (e.g., CAS 500709-32-0, 24699-16-9) modulate lipophilicity or solubility in polar solvents .
- Stability : Thioxanthene derivatives (e.g., CAS 82799-44-8) exhibit altered stability due to sulfur’s lower electronegativity compared to oxygen in the core .
生物活性
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one, a xanthene derivative, has gained attention in medicinal chemistry due to its potential antiplatelet activity . This compound is notable for its ability to antagonize thromboxane A2, a key player in platelet aggregation, making it a promising candidate for cardiovascular disease treatment.
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one |
| CAS Number | 6098-86-8 |
| Molecular Formula | C21H19N1O5 |
| Molecular Weight | 367.39 g/mol |
The primary mechanism through which this compound exerts its biological effects is by antagonizing thromboxane A2 . This inhibition prevents the aggregation of platelets, thereby reducing the risk of thrombus formation. Studies indicate that this compound has a superior capacity to block collagen-induced platelet aggregation compared to acetylsalicylic acid (aspirin), a commonly used antiplatelet agent .
Antiplatelet Activity
Research has demonstrated that this compound significantly inhibits platelet aggregation induced by various agonists. In vitro studies using human blood have shown that this compound effectively blocks aggregation triggered by arachidonic acid and collagen .
Comparative Studies
In comparative studies with other xanthene derivatives such as fluorescein and eosin, this compound stands out due to its specific antiplatelet properties. The following table summarizes the comparative efficacy of selected compounds:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | ~5.3 | Thromboxane A2 antagonism |
| Aspirin (Acetylsalicylic Acid) | ~10 | COX inhibition |
| Fluorescein | N/A | Not applicable for antiplatelet activity |
Case Studies
In a study conducted by Applová et al., the antiplatelet potential of various synthesized derivatives was evaluated. The most potent derivative was found to have a significantly lower IC50 value compared to aspirin, indicating its potential as a novel therapeutic agent for preventing thrombotic events .
Research Findings
Recent investigations into the biological activity of this compound have revealed:
- Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its protective effects on cardiovascular health.
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that it does not exhibit significant toxicity at therapeutic concentrations.
- Potential for Further Development : Given its unique mechanism and effectiveness in inhibiting platelet aggregation, further research is warranted to explore its clinical applications in treating cardiovascular diseases.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves condensation of substituted phenols with aldehydes or ketones under acidic or basic catalysis. For example, stepwise redox cycling using pyrrole intermediates (as in related xanthene derivatives) can improve regioselectivity . Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of substituents to avoid side products like anthraquinones. Yield optimization often requires iterative adjustment of these conditions .
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions via coupling patterns (e.g., dimethylamino group at C9) and UV-Vis to verify π-conjugation in the xanthene core. X-ray crystallography (as applied to analogs like 3,3,6,6-tetramethyl-9-phenyl-xanthene-dione) resolves stereochemical ambiguities and hydrogen bonding networks . High-resolution mass spectrometry (HRMS) is critical for validating molecular weight and fragmentation patterns .
Q. How does the dimethylamino group at the C4-phenyl position affect electronic properties?
- Methodology : Compare Hammett substituent constants (σ values) of dimethylamino vs. hydroxyl/methoxy groups. Electrochemical methods (cyclic voltammetry) reveal shifts in oxidation potentials due to electron-donating effects. Computational modeling (DFT) can map frontier molecular orbitals to predict charge-transfer behavior .
Advanced Research Questions
Q. How can conflicting bioactivity data for hydroxylated xanthenones be reconciled across studies?
- Methodology : Conduct meta-analysis of published IC₅₀ values, controlling for variables like solvent (DMSO vs. aqueous), cell lines, and assay protocols. For example, 4-hydroxy-3-methoxyxanthen-9-one exhibits variable cytotoxicity depending on substituent orientation and solvent polarity . Validate discrepancies using orthogonal assays (e.g., MTT vs. apoptosis markers) and statistical tools (ANOVA with post-hoc tests).
Q. What strategies mitigate oxidative degradation of polyhydroxy xanthenones during long-term stability studies?
- Methodology : Test lyophilization vs. cryopreservation in inert atmospheres (argon). Monitor degradation via HPLC-PDA coupled with radical scavengers (e.g., ascorbic acid). Structural analogs like 3,6-dimethylxanthen-9-one show enhanced stability due to reduced phenolic oxidation sites, suggesting protective derivatization (e.g., acetylation) .
Q. How do crystallographic packing interactions influence solubility and bioavailability?
- Methodology : Analyze crystal lattice parameters (e.g., unit cell dimensions, π-π stacking distances) from X-ray data. For example, 9-phenyl-xanthene-dione derivatives exhibit reduced aqueous solubility due to hydrophobic packing motifs . Pair this with solubility parameter calculations (Hansen solubility parameters) to design co-crystals or salt forms.
Q. What experimental controls are essential when assessing photodynamic activity of this compound?
- Methodology : Include dark controls (no light exposure) and singlet oxygen scavengers (e.g., sodium azide) to confirm ROS-mediated mechanisms. Use standardized light sources (e.g., 650 nm LED for deep tissue penetration) and calibrate dosimetry with actinometry. Reference compounds like methylene blue validate assay sensitivity .
Data Contradiction Analysis
Q. Why do computational predictions of logP values often diverge from experimental measurements?
- Methodology : Compare in silico tools (e.g., Discovery Studio, ChemAxon) with shake-flask/HPLC logP assays . Discrepancies arise from inadequate parameterization of hydrogen bonding (e.g., phenolic -OH groups) or solvent-accessible surface area. Validate using structurally similar analogs with known logP values (e.g., 3-ethyl-xanthen-9-one: logP ~3.2) .
Q. How can conflicting cytotoxicity results between 2D vs. 3D cell models be addressed?
- Methodology : Use spheroid-based assays to mimic in vivo tumor microenvironments. For example, 1,8-dihydroxy-3,6-dimethyl-xanthen-9-one shows reduced efficacy in 3D models due to poor penetration. Quantify drug distribution via fluorescence microscopy and adjust dosing regimens using pharmacokinetic modeling .
Methodological Recommendations
- Synthetic Optimization : Prioritize stepwise redox cycling over one-pot reactions to minimize byproducts .
- Characterization : Combine crystallography with dynamic NMR to resolve tautomeric equilibria in solution .
- Bioactivity Validation : Use standardized OECD guidelines for cytotoxicity and photostability testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
